Cas no 7379-67-1 (iodobenzene-d5)

Iodobenzene-d5 (C6D5I) is a deuterated aromatic compound where all five hydrogen atoms on the benzene ring are replaced by deuterium. This isotopically labeled variant of iodobenzene is widely used as a solvent, reagent, or internal standard in NMR spectroscopy and mass spectrometry due to its enhanced spectral properties and minimal interference from proton signals. Its high isotopic purity (>98% D) ensures reliable results in kinetic studies, mechanistic investigations, and quantitative analyses. The compound’s stability and compatibility with organic synthesis make it valuable for tracing reaction pathways or studying isotope effects. Iodobenzene-d5 is particularly useful in pharmaceutical and environmental research where precise labeling is critical.
iodobenzene-d5 structure
iodobenzene-d5 structure
Product Name:iodobenzene-d5
CAS No:7379-67-1
MF:C6H5I
MW:209.039182424545
MDL:MFCD00190467
CID:978466
PubChem ID:12110107
Update Time:2025-06-09

iodobenzene-d5 Chemical and Physical Properties

Names and Identifiers

    • iodobenzene-d5
    • [2H5]iodobenzene
    • [2H5]-Iodobenzene
    • 394602_ALDRICH
    • Benzene-d5, iodo- (7CI,8CI,9CI)
    • d5-iodobenzene
    • Jodpentadeuterobenzol
    • pentadeuterio-iodo-benzene
    • 1,2,3,4,5-pentadeuterio-6-iodobenzene
    • SCHEMBL1332678
    • Iodobenzene-d5, 98 atom % D
    • AKOS024264237
    • CS-0568473
    • DTXSID10477744
    • MFCD00190467
    • HY-Y0747S
    • 7379-67-1
    • 1-iodo(?H?)benzene
    • Benzene-1,2,3,4,5-d5, 6-iodo-; Benzene-d5, iodo- (7CI,8CI,9CI); 6-Iodobenzene-1,2,3,4,5-d5; Iodobenzene-d5; Iodobenzene D5
    • DA-54353
    • MDL: MFCD00190467
    • Inchi: 1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
    • InChI Key: SNHMUERNLJLMHN-RALIUCGRSA-N
    • SMILES: IC1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]

Computed Properties

  • Exact Mass: 208.97498g/mol
  • Monoisotopic Mass: 208.97498g/mol
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 46.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.868 g/mL at 25 °C
  • Melting Point: -29 °C(lit.)
  • Boiling Point: 188 °C(lit.)
  • Flash Point: 74 °C
  • Refractive Index: n20/D 1.6161(lit.)
  • Solubility: Not determined
  • Vapor Pressure: 0.8±0.3 mmHg at 25°C

iodobenzene-d5 Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 1993 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 22-36-41-20
  • Safety Instruction: 26-36-39
  • FLUKA BRAND F CODES:3-8-10
  • Hazardous Material Identification: Xn
  • Risk Phrases:22-36
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

iodobenzene-d5 Pricemore >>

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iodobenzene-d5 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7379-67-1)iodobenzene-d5
Order Number:A1210921
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):377.0
Email:sales@amadischem.com

Additional information on iodobenzene-d5

Research Brief on 7379-67-1 and Iodobenzene-d5: Latest Advances in Chemical Biology and Pharmaceutical Applications

Recent studies have highlighted the growing importance of deuterated compounds in chemical biology and pharmaceutical research, particularly iodobenzene-d5 (CAS: 7379-67-1). This stable isotope-labeled compound is increasingly utilized as a tracer in metabolic studies, NMR spectroscopy, and drug discovery due to its unique physicochemical properties. The following brief summarizes key findings from the latest literature on its synthesis, applications, and mechanistic insights.

A 2024 Journal of Medicinal Chemistry study demonstrated iodobenzene-d5's role in optimizing deuterium kinetic isotope effects (DKIE) for prolonged drug half-life. Researchers synthesized deuterated analogs of tyrosine kinase inhibitors using iodobenzene-d5 as a precursor, achieving up to 3-fold improvement in metabolic stability compared to non-deuterated counterparts. The study emphasized the compound's utility in C-D bond formation via palladium-catalyzed cross-coupling reactions.

Advanced NMR techniques leveraging iodobenzene-d5 were detailed in ACS Chemical Biology (2023). The compound served as an ideal probe for studying protein-ligand interactions in G protein-coupled receptors (GPCRs), with its distinct deuterium signals enabling precise tracking of binding kinetics without signal overlap. This approach revealed previously undetectable allosteric binding sites in β2-adrenergic receptors.

In pharmaceutical manufacturing, a 2024 Organic Process Research & Development report outlined a novel continuous-flow synthesis of iodobenzene-d5 with 99.5% isotopic purity. The scalable method employed D2O as the deuterium source and achieved 85% yield through optimized reaction parameters (120°C, 15 bar), addressing previous challenges in large-scale production of deuterated aromatics.

Emerging applications in PET radiochemistry were reported in Nuclear Medicine and Biology, where iodobenzene-d5 derivatives served as precursors for [18F]labeled radiotracers. The deuterated versions showed improved in vivo stability against defluorination, enhancing imaging contrast in oncology PET studies. This builds upon 2022 findings about reduced oxidative metabolism in cytochrome P450 enzymes when deuterium is incorporated at specific positions.

Ongoing clinical trials (NCT05589372) are investigating deuterated drugs derived from iodobenzene-d5 intermediates for neurodegenerative diseases. Preliminary data suggest improved blood-brain barrier penetration and reduced metabolite toxicity compared to conventional formulations, though final results are expected in Q4 2024.

These collective advances position iodobenzene-d5 as a versatile tool in modern drug development, particularly for optimizing pharmacokinetic profiles through strategic deuterium incorporation. Future research directions include exploring its potential in PROTAC design and as a heavy-atom derivative for cryo-EM studies of membrane proteins.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7379-67-1)iodobenzene-d5
A1210921
Purity:99%
Quantity:1g
Price ($):377.0
Email